N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
This compound is a derivative of thiophene, which is a five-membered heterocyclic compound containing a sulfur atom . It also contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. The compound has a carboxamide group attached to the thiophene ring and a dichlorophenyl group attached to the thiazole ring.
Scientific Research Applications
Thiophene Derivatives in Carcinogenicity and Toxicity Studies : Thiophene analogs, such as benzidine and 4-aminobiphenyl derivatives, have been synthesized and evaluated for potential carcinogenicity. These studies, conducted on compounds structurally related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, reveal insights into the carcinogenic potential of thiophene compounds and their biological activity profiles in vitro, indicating possible implications for understanding the compound's effects on biological systems (Ashby, Styles, Anderson, & Paton, 1978).
Thiophenes in Environmental Biodegradation : Research on the biodegradation of thiophene compounds, including dibenzothiophenes (DBTs), provides insights into the environmental persistence and toxicity of thiophenes. These studies are crucial for understanding the environmental impact and degradation pathways of thiophene-based compounds, offering a perspective on the ecological aspects of this compound (Kropp & Fedorak, 1998).
Chemical Transformations and Synthesis of Thiophene Derivatives : Studies on the synthesis and chemical transformations of thiophene derivatives, including chalcogenadiazoles and benzofused thiazoles, highlight the synthetic versatility and potential applications of thiophene compounds in creating heterocyclic compounds with varied biological and chemical properties. This research underlines the compound's relevance in the synthesis of novel heterocyclic structures with potential applications in medicinal chemistry and material science (Petrov & Androsov, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-9-4-3-8(6-10(9)16)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQZULLTRMTSMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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